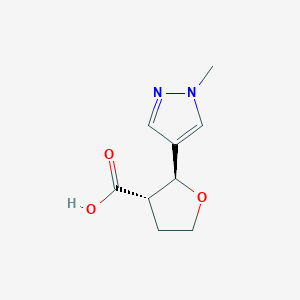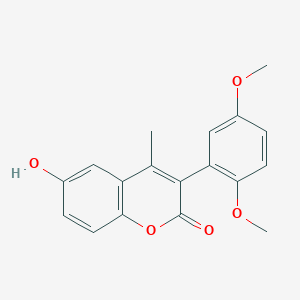![molecular formula C9H15ClO3S B2356033 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride CAS No. 2305254-05-9](/img/structure/B2356033.png)
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride, also known as OSES, is a chemical compound used in scientific research. It is a sulfonating agent that is commonly used in the synthesis of sulfonamides and other organic compounds. OSES is an important tool in the field of organic chemistry, and its properties and applications have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The compound has been used in the synthesis of various chemical structures. For instance, Wang et al. (2011) synthesized 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, which involved a spiro compound similar to 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride. This process was analyzed using single-crystal X-ray diffraction to understand its molecular structure, indicating its utility in structural chemistry research (Wang et al., 2011).
Dipeptide Synthon Synthesis
In peptide synthesis, compounds like 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride are useful as building blocks. Suter et al. (2000) reported the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, demonstrating the compound's application in advanced synthetic chemistry and biochemistry (Suter et al., 2000).
Thermolysis and Chemical Reactions
King and Khemani (1985) explored the thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a compound structurally related to 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride. This study provides insight into the chemical behavior of sulfonyl chlorides under thermal conditions, which is crucial for understanding the stability and reactivity of similar compounds (King & Khemani, 1985).
Application in Organic and Biomolecular Chemistry
In the field of organic and biomolecular chemistry, 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride-related compounds have been investigated for their stereochemical properties and reactivity. Weijers et al. (2007) studied the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, highlighting the biological significance of these compounds (Weijers et al., 2007).
Eigenschaften
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)5-2-8-6-9(7-13-8)3-1-4-9/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLFYWTCLMRCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)
![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)


![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)

![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)
